lucidenic acid A lucidenic acid A Lucidenic acid A is a triterpenoid.
lucidenic acid A is a natural product found in Ganoderma lucidum with data available.
Brand Name: Vulcanchem
CAS No.: 95311-94-7
VCID: VC21340980
InChI: InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33)
SMILES:
Molecular Formula: C27H38O6
Molecular Weight: 458.6 g/mol

lucidenic acid A

CAS No.: 95311-94-7

Cat. No.: VC21340980

Molecular Formula: C27H38O6

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

lucidenic acid A - 95311-94-7

CAS No. 95311-94-7
Molecular Formula C27H38O6
Molecular Weight 458.6 g/mol
IUPAC Name 4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Standard InChI InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33)
Standard InChI Key INIPQDKLXQHEAJ-UHFFFAOYSA-N
Isomeric SMILES C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C
Canonical SMILES CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
Melting Point 194 - 195 °C

Chemical Structure and Properties

Structural Characteristics

Lucidenic acid A exhibits a complex triterpenoid structure belonging to the lanostane class. The compound is formally identified by its IUPAC name: (4R)-4-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid . This systematic name reveals the intricate stereochemistry and functional group arrangement that characterizes this molecule. The compound features a pentacyclic structure with specific stereocenters that contribute to its biological activity. Structural analysis indicates the presence of multiple functional groups, including a carboxylic acid moiety, hydroxyl groups, and ketone functionalities integrated within its carbon framework .

The molecular structure can be represented using various chemical notations. The molecule's InChI notation is InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,25+,26-,27+/m1/s1, while its InChIKey is INIPQDKLXQHEAJ-NCQSLMINSA-N . For computational chemistry applications, the SMILES notation CC@H[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C@HO)C)C provides a linear representation of the molecular structure .

Physical and Chemical Properties

Lucidenic acid A presents specific physicochemical properties that influence its behavior in biological systems and its potential for pharmaceutical applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of Lucidenic Acid A

PropertyValueSource
Molecular FormulaC27H38O6
Molecular Weight458.6 g/mol
Physical StateSolid at room temperature
CAS Registry Number95311-94-7
Functional GroupsCarboxylic acid, hydroxyl, ketone
StereochemistryMultiple stereocenters (7R, 10S, etc.)
SolubilityPoorly soluble in water, soluble in organic solvents

The chemical reactivity of lucidenic acid A is primarily determined by its functional groups. The carboxylic acid moiety can participate in acid-base reactions and form esters or amides, while the hydroxyl and ketone groups can engage in hydrogen bonding and undergo various transformations. These reactive sites are significant for both the compound's biological activity and its potential for chemical modifications in drug development efforts .

Source and Occurrence

Lucidenic acid A occurs naturally in Ganoderma lucidum, a medicinal mushroom with a long history of use in traditional Eastern medicine. This fungus, belonging to the Polyporaceae family, contains approximately 400 different bioactive components, with lucidenic acid A being one of the significant triterpenoids present in its fruiting body .

The distribution of lucidenic acid A varies among different strains of Ganoderma lucidum. Research has established that certain strains exhibit a characteristic "lucidenic acid type" (LA-type) HPLC spectrum, while others display a "ganoderic acid type" (GA-type) profile . This variation has important implications for both taxonomic classification and quality control of Ganoderma products. Specifically, strains YK-02 and BCRC36090 have been identified as lucidenic acid-rich strains, making them potential sources for the isolation of lucidenic acid A .

The concentration of lucidenic acid A in Ganoderma lucidum depends on various factors, including the growth conditions, geographical location, harvest time, and extraction methods. Recent advances in analytical techniques, particularly HPLC, have facilitated the quantification of lucidenic acid A in various Ganoderma preparations . This quantification is essential for standardization and quality control of medicinal products derived from this mushroom.

Biological Activities

Antiviral Properties

Lucidenic acid A has demonstrated significant antiviral activities, positioning it as a compound of interest in antiviral drug development. Ganoderma lucidum extracts containing lucidenic acid A have shown activity against various viruses, including HIV-1 and enteroviruses . While the specific mechanisms of action against these viruses are still being elucidated, the compound's ability to modulate immune responses and directly interact with viral components likely contributes to its antiviral efficacy.

The antiviral properties of lucidenic acid A align with the broader pharmacological profile of triterpenoids from Ganoderma species, which have been documented to possess immunomodulatory, anti-inflammatory, and antiviral activities . These properties suggest potential applications in the management of viral infections and related inflammatory conditions.

Other Biological Activities

Beyond its antiviral properties, lucidenic acid A has demonstrated additional biological activities of therapeutic interest. Limited research suggests potential cytotoxicity against certain cancer cell lines, including HL-60 leukemia cells . While specific mechanisms and efficacy require further investigation, these preliminary findings align with the broader anticancer properties reported for triterpenoids from Ganoderma species.

Research has also indicated anti-inflammatory and immunomodulatory effects associated with lucidenic acids, although specific studies focusing exclusively on lucidenic acid A are relatively limited . The structural similarities between lucidenic acid A and other bioactive triterpenoids from Ganoderma lucidum suggest potential overlap in their biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.

Analytical Methods

The identification and quantification of lucidenic acid A in complex matrices, such as Ganoderma extracts, rely on sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) has emerged as the method of choice for both qualitative and quantitative analysis of lucidenic acid A .

Recent advancements have established specific HPLC fingerprint profiles for lucidenic acids, including lucidenic acid A, which can be used for species and strain identification of Ganoderma lucidum . The characteristic retention time and spectral properties of lucidenic acid A allow for its reliable identification in complex mixtures. Furthermore, validated HPLC methods have been developed for the quantification of lucidenic acid A in various Ganoderma preparations, facilitating quality control and standardization of medicinal products .

Other analytical techniques employed for the characterization of lucidenic acid A include mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. These complementary methods provide comprehensive structural information, confirming the identity and purity of isolated lucidenic acid A.

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